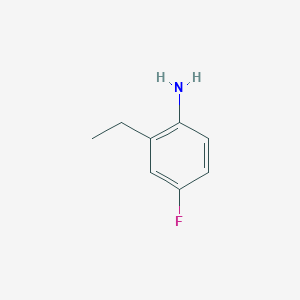

2-Ethyl-4-fluoroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-4-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFCGCODEEUFDAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331763-37-2 | |

| Record name | 2-ethyl-4-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Anilines in Modern Chemistry

An In-depth Technical Guide to 2-Ethyl-4-fluoroaniline: Properties, Synthesis, and Applications for the Research Scientist

In the landscape of pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, affecting metabolic stability, lipophilicity, and binding affinity.[1] this compound (CAS No. 331763-37-2) emerges as a significant building block within this context. As a disubstituted aniline, it offers a nuanced combination of electronic effects from the fluorine atom and steric/lipophilic contributions from the ethyl group.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide an in-depth analysis of the physical and chemical properties of this compound, offers a detailed, field-proven perspective on its synthesis, and explores its reactivity and applications, grounding all claims in authoritative references.

Section 1: Core Molecular Identity

Precise identification is the foundation of all chemical research. This compound is a distinct isomer, and its properties should not be confused with other ethylfluoroaniline variants.

| Identifier | Value | Source |

| CAS Number | 331763-37-2 | [1] |

| Molecular Formula | C₈H₁₀FN | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Ethyl-4-fluorobenzenamine | [1] |

| Molecular Weight | 139.17 g/mol | [1][2] |

| Exact Mass | 139.079727485 Da | [1] |

| SMILES | CCC1=C(C=CC(=C1)F)N | [1] |

| InChIKey | AFCGCODEEUFDAF-UHFFFAOYSA-N | [1] |

Section 2: Physical and Chemical Properties

While specific experimentally determined physical properties for this compound are not widely published, we can rely on computed data and draw comparisons with closely related isomers to inform handling and reaction setup.

Computed Physicochemical Properties

Computational models provide valuable insights into the behavior of a molecule. The following properties for this compound have been calculated using established algorithms.

| Property | Value | Significance in a Research Context | Source |

| XLogP3-AA | 2.1 | Indicates moderate lipophilicity, suggesting good solubility in organic solvents and potential for membrane permeability. | [1] |

| Topological Polar Surface Area (TPSA) | 26 Ų | This low TPSA value, characteristic of primary anilines, is often correlated with good cell permeability. | [1] |

| Hydrogen Bond Donor Count | 1 (from the -NH₂) | The amine group can participate in hydrogen bonding, influencing solubility and receptor interactions. | [1] |

| Hydrogen Bond Acceptor Count | 2 (from N and F atoms) | Both the nitrogen and fluorine atoms can act as H-bond acceptors, affecting solvation and intermolecular interactions. | [1] |

| Rotatable Bond Count | 1 (the C-C bond of the ethyl group) | The molecule has limited conformational flexibility, which can be advantageous for designing rigid binders for protein targets. | [1] |

| Complexity | 105 | This value reflects a relatively simple molecular structure, making it an accessible synthetic building block. | [1] |

Comparative Analysis of Experimental Properties

As of this guide's publication, specific experimental data for the boiling point, melting point, and density of this compound (CAS 331763-37-2) are not available in peer-reviewed literature or major chemical databases. The fields in vendor-supplied information are often left blank.[2] To provide a practical reference point, the table below compares the known properties of key related fluoroaniline isomers.

| Compound | CAS Number | Boiling Point (°C) | Density (g/mL at 25°C) | Physical Form |

| This compound | 331763-37-2 | Data not available | Data not available | Liquid (presumed) |

| 4-Ethyl-2-fluoroaniline | 821791-69-9 | Data not available | Data not available | Liquid |

| 4-Fluoroaniline | 371-40-4 | 187 °C / 767 mmHg | 1.173 | Liquid |

| 2-Fluoroaniline | 348-54-9 | 182 °C | 1.150 | Liquid |

| 2-Bromo-4-fluoroaniline | 1003-98-1 | 221 °C | 1.670 | Solid |

Scientist's Insight: The presence of the ethyl group, compared to unsubstituted fluoroanilines, would be expected to slightly increase the boiling point and decrease the density due to an increase in molecular weight and non-polar surface area. The compound is commercially available and described as a liquid, which is consistent with the properties of its isomers.

Section 3: Synthesis and Purification

The most logical and widely practiced approach for synthesizing substituted anilines is the catalytic hydrogenation of the corresponding nitroaromatic compound.[3][4] This method is high-yielding, clean, and scalable.

Representative Synthesis Protocol: Catalytic Hydrogenation

This protocol describes a representative, self-validating method for the preparation of this compound from its nitro precursor, 1-Ethyl-5-fluoro-2-nitrobenzene.

Core Principle: The nitro group (-NO₂) is selectively reduced to a primary amine (-NH₂) using hydrogen gas in the presence of a noble metal catalyst, typically palladium on carbon (Pd/C). The solvent choice (ethanol or ethyl acetate) is critical for dissolving the starting material and facilitating contact with the catalyst.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reactor Preparation: To a suitable hydrogenation vessel, add the starting material, 1-Ethyl-5-fluoro-2-nitrobenzene (1.0 eq).

-

Catalyst and Solvent Addition: Add a suitable solvent such as ethanol or ethyl acetate (approx. 10 mL per gram of substrate). Under an inert atmosphere (e.g., nitrogen), carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%). Causality: Pd/C is a highly efficient and robust catalyst for nitro group reductions. An inert atmosphere is crucial as the dry catalyst can be pyrophoric.

-

Hydrogenation: Seal the reaction vessel. Purge the system thoroughly, first with nitrogen to remove oxygen, and then with hydrogen. Pressurize the vessel with hydrogen gas (a pressure of 50 psi is typically sufficient) and stir the mixture vigorously at room temperature. Causality: Vigorous stirring is essential to ensure a triphasic mixture (solid catalyst, liquid solution, hydrogen gas) interacts effectively.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 4-12 hours). The disappearance of the nitro compound and the appearance of the aniline product (which is often more polar) can be visualized on a TLC plate.

-

Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent. Causality: Celite filtration is a standard and highly effective method for removing fine, solid catalysts like Pd/C.

-

Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to remove the solvent. The resulting crude oil is often of high purity.

-

Purification (if necessary): If further purification is required, the crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Section 4: Chemical Reactivity and Applications

The utility of this compound as a building block stems from the predictable yet tunable reactivity of its functional groups.

Caption: Structure-Property-Application relationship of this compound.

-

Aniline Moiety: The primary amino group is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the positions ortho and para to itself. It also serves as a key nucleophile for forming amides, sulfonamides, and other critical linkages. Furthermore, it can be converted to a diazonium salt, a versatile intermediate for introducing a wide range of other functional groups.

-

Fluorine Atom: Located para to the amine, the fluorine atom exerts a strong inductive electron-withdrawing effect, which deactivates the ring towards electrophilic substitution compared to aniline itself. This effect also lowers the pKa of the anilinium ion, making the amine less basic. Critically, in a drug development context, the C-F bond is exceptionally stable to metabolic degradation, often used to block sites of oxidative metabolism.[2]

-

Ethyl Group: Positioned ortho to the amine, the ethyl group provides steric bulk, which can direct reactions to less hindered positions and influence the final conformation of a larger molecule. It also increases the lipophilicity (LogP) of the molecule, which can enhance its ability to cross biological membranes.[2]

These combined features make this compound a valuable intermediate for producing compounds with potential biological activity, such as herbicides, fungicides, and various classes of drugs.[2]

Section 5: Safety and Handling

Scientific integrity demands a rigorous approach to safety. This compound is classified as a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Classification: [1]

-

H302: Harmful if swallowed (Acute toxicity, oral)

-

H315: Causes skin irritation (Skin corrosion/irritation)

-

H319: Causes serious eye irritation (Serious eye damage/eye irritation)

-

H335: May cause respiratory irritation (Specific target organ toxicity, single exposure)

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[2]

-

Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.

References

-

This compound - MySkinRecipes. (n.d.). Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

-

Wikipedia. (n.d.). 4-Fluoroaniline. Retrieved January 2, 2026, from [Link]

- U.S. Patent No. 5,856,577. (1999). Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds. Google Patents.

Sources

- 1. This compound | C8H10FN | CID 20434655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]

- 4. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]

A Technical Guide to 2-Ethyl-4-fluoroaniline (CAS 331763-37-2): Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract: This technical guide provides an in-depth analysis of 2-Ethyl-4-fluoroaniline, a key fluorinated building block for researchers, medicinal chemists, and drug development professionals. The document delineates its physicochemical properties, outlines a robust synthetic pathway and modern analytical characterization techniques, and explores its strategic application in the synthesis of complex molecules. Emphasis is placed on the influence of the fluorine and ethyl substituents on molecular properties, metabolic pathways, and toxicological profiles, offering field-proven insights into its use in pharmaceutical and agrochemical research and development.

Introduction: The Strategic Value of a Fluorinated Building Block

This compound (CAS 331763-37-2) is a substituted aromatic amine that has emerged as a valuable intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring both an ethyl group at the ortho position and a fluorine atom at the para position to the amine, provides a unique combination of steric and electronic properties.

In the realm of drug discovery and agrochemical development, the incorporation of fluorine is a well-established strategy to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] Fluorine's high electronegativity and the strength of the carbon-fluorine bond can significantly enhance metabolic stability, alter pKa to improve bioavailability, and increase binding affinity to target proteins.[3][4] this compound serves as a ready-made scaffold that introduces these desirable features, making it a compound of significant interest for creating novel chemical entities with specific therapeutic or agricultural applications.[1]

Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical properties and safety profile is foundational for its effective and safe use in a laboratory setting.

Key Chemical Properties

The fundamental identifiers and computed properties of this compound are summarized below. This data is critical for reaction planning, stoichiometric calculations, and analytical method development.

| Property | Value | Source |

| CAS Number | 331763-37-2 | [5] |

| Molecular Formula | C₈H₁₀FN | [5][6] |

| Molecular Weight | 139.17 g/mol | [5][6][7] |

| IUPAC Name | This compound | [5] |

| Synonyms | 2-Ethyl-4-fluorobenzenamine | [5] |

| SMILES | CCC1=C(C=CC(=C1)F)N | [5] |

| InChIKey | AFCGCODEEUFDAF-UHFFFAOYSA-N | [5][6] |

| Topological Polar Surface Area | 26 Ų | [5] |

| XLogP3-AA (Lipophilicity) | 2.1 | [5] |

GHS Hazard and Safety Information

This compound is classified as a hazardous substance. Strict adherence to safety protocols is mandatory. The GHS classification highlights its primary risks upon exposure.[5]

| Hazard Class | GHS Code | Description | Pictogram |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

|

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

|

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

|

| STOT, Single Exposure | H335 | May cause respiratory irritation |

|

Handling and Storage Protocol:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][10]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[8]

-

First Aid: In case of skin contact, wash off immediately with soap and plenty of water.[11] For eye contact, rinse immediately with plenty of water for at least 15 minutes.[11] If inhaled, move to fresh air.[11] If swallowed, seek immediate medical attention.[10][11]

Synthesis and Mechanistic Considerations

The most direct and industrially scalable approach for the synthesis of fluoroanilines is the catalytic hydrogenation of the corresponding fluorinated nitrobenzene precursor.[12][13] This method is favored for its high efficiency, clean conversion, and atom economy.

Proposed Synthetic Workflow: Catalytic Hydrogenation

The synthesis of this compound can be logically achieved by the reduction of 1-ethyl-5-fluoro-2-nitrobenzene. The choice of a palladium on carbon (Pd/C) catalyst is standard for this transformation, as it provides excellent activity and selectivity for nitro group reduction without affecting the aromatic fluorine or the ethyl group.[14]

References

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine | MDPI [mdpi.com]

- 5. This compound | C8H10FN | CID 20434655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS:331763-37-2 FT-0720859 this compound Product Detail Information [finetechchem.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. aarti-industries.com [aarti-industries.com]

- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]

- 13. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]

- 14. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]

A-Z Guide to 2-Ethyl-4-fluoroaniline: Properties, Synthesis, and Applications in Drug Discovery

Abstract

2-Ethyl-4-fluoroaniline is a substituted aniline derivative that serves as a crucial building block in modern medicinal chemistry and materials science. Its unique structural features—an ethyl group at the ortho position and a fluorine atom at the para position relative to the amino group—impart desirable physicochemical properties to target molecules, including enhanced metabolic stability, improved binding affinity, and modulated lipophilicity. This guide provides an in-depth analysis of this compound, covering its chemical identity, physicochemical properties, a detailed, field-tested synthesis protocol with mechanistic insights, and its applications in drug development. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's identity and properties is the foundation of its effective application in complex synthetic workflows.

Nomenclature and Structure

-

IUPAC Name: this compound[1]

-

Synonyms: 2-Ethyl-4-fluorobenzenamine, 2-ETHYL-4-FLUORO-1-AMINOBENZENE[1]

-

CAS Number: 331763-37-2[1]

-

Molecular Formula: C₈H₁₀FN[1]

-

Molecular Weight: 139.17 g/mol [1]

-

Chemical Structure: The molecule consists of a benzene ring substituted with an amino group (-NH₂) at position 1, an ethyl group (-CH₂CH₃) at position 2, and a fluorine atom (-F) at position 4. The ortho-ethyl group provides steric hindrance that can influence reaction pathways and intermolecular interactions, while the para-fluoro substituent significantly alters the electronic properties of the aromatic ring.

Physicochemical Data

The properties of this compound make it a versatile intermediate in organic synthesis. The data presented below has been aggregated from various chemical databases and supplier specifications.

| Property | Value | Source |

| Molecular Weight | 139.17 g/mol | PubChem[1] |

| Molecular Formula | C₈H₁₀FN | PubChem[1] |

| Appearance | Liquid (form) | Sigma-Aldrich[2] |

| Storage Condition | Room temperature, under inert atmosphere, in a dark place | MySkinRecipes[3], Sigma-Aldrich[2] |

Note: Physical properties like boiling point and density are not consistently reported across public databases, indicating the need for empirical determination based on the specific purity of the sample.

Synthesis and Mechanistic Insights

The reliable synthesis of this compound is critical for its application in research and development. A common and robust method involves the reduction of a corresponding nitroaromatic precursor. This approach is widely adopted in industrial settings due to its high efficiency and scalability.

Recommended Synthetic Pathway: Reduction of 4-Ethyl-1-fluoro-2-nitrobenzene

The most direct and field-proven method for preparing this compound is the catalytic hydrogenation of 4-Ethyl-1-fluoro-2-nitrobenzene . This precursor is chosen for its commercial availability and the high selectivity of the nitro group reduction.

Causality of Method Selection: Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel is highly selective for the reduction of nitro groups in the presence of other reducible functionalities, such as halogens on an aromatic ring.[4][5] This process is preferred over other methods, like metal-acid reductions (e.g., Sn/HCl), because it offers cleaner reactions, easier product isolation (the only by-product is water), and avoids the use of harsh acidic conditions that could lead to side reactions. The catalyst can also be recovered and reused, making the process more economical and environmentally benign.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

4-Ethyl-1-fluoro-2-nitrobenzene (1.0 eq)

-

Palladium, 10 wt. % on activated carbon (1-2 mol %)

-

Methanol or Ethanol (as solvent)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filtration aid (e.g., Celite®)

Procedure:

-

Reactor Setup: A hydrogenation vessel (e.g., a Parr shaker or a multi-neck flask equipped with a magnetic stirrer, gas inlet, and balloon) is charged with 4-Ethyl-1-fluoro-2-nitrobenzene and the solvent (Methanol or Ethanol).

-

Catalyst Addition: The Pd/C catalyst is carefully added to the solution under a stream of inert gas. Expertise Insight: Adding the catalyst under an inert atmosphere is a critical safety step to prevent the dry catalyst from coming into contact with flammable solvent vapors in the presence of air, which could cause a fire.

-

Inerting: The vessel is sealed and purged with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove all oxygen.

-

Hydrogenation: The inert gas is replaced with hydrogen gas (typically supplied from a balloon or a regulated cylinder). The reaction mixture is stirred vigorously at room temperature under a positive pressure of hydrogen.

-

Reaction Monitoring (Trustworthiness): The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed. This typically takes 4-12 hours. The disappearance of the nitro compound spot/peak provides a clear and reliable endpoint.

-

Work-up and Purification: a. Upon completion, the reaction vessel is purged again with an inert gas to remove excess hydrogen. b. The reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. The filter cake is washed with a small amount of the solvent to ensure complete recovery of the product. Expertise Insight: The Celite pad must be kept wet with solvent during filtration to prevent the pyrophoric catalyst from igniting upon exposure to air. c. The filtrate is concentrated under reduced pressure (rotary evaporation) to remove the solvent.

-

Final Product: The resulting crude oil is typically of high purity (>95%) and can be used directly for many applications. If necessary, further purification can be achieved by vacuum distillation.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Workflow for the catalytic hydrogenation of 4-Ethyl-1-fluoro-2-nitrobenzene.

Applications in Drug Development and Medicinal Chemistry

Fluorinated organic compounds are of immense interest in the pharmaceutical industry.[6] The introduction of fluorine can significantly enhance a drug candidate's properties, including metabolic stability (by blocking sites of oxidation) and binding affinity (through favorable electrostatic interactions).[7][8] this compound is a valuable intermediate used in the synthesis of biologically active compounds.[3]

While specific drug molecules directly incorporating the this compound fragment are proprietary or in early-stage development, its structural motifs are present in various kinase inhibitors and other therapeutic agents. For instance, substituted fluoroanilines are key components in drugs like Vandetanib, where the fluoroaniline moiety interacts with the ATP-binding site of protein kinases.[6] The ethyl group in the ortho position of this compound can serve as a steric director in subsequent reactions or provide a lipophilic interaction point within a protein's binding pocket, potentially enhancing selectivity and potency.

Safety and Handling

As with all aniline derivatives, this compound must be handled with appropriate precautions in a laboratory setting.

-

GHS Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[9] All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[9]

References

- 1. This compound | C8H10FN | CID 20434655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Ethyl-2-fluoroaniline | 821791-69-9 [sigmaaldrich.com]

- 3. This compound [myskinrecipes.com]

- 4. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]

- 5. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. aarti-industries.com [aarti-industries.com]

An In-depth Technical Guide to the Synthesis of 2-Ethyl-4-fluoroaniline

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 2-Ethyl-4-fluoroaniline, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into two primary, field-proven synthesis routes, offering detailed mechanistic insights, step-by-step experimental protocols, and comparative data. Additionally, a potential alternative pathway employing modern catalytic methods is discussed. The guide is structured to provide not only procedural instructions but also the scientific rationale behind the methodological choices, ensuring a thorough understanding of the synthesis process.

Introduction: The Significance of this compound

This compound is a substituted aniline derivative of significant interest in medicinal chemistry and materials science. The presence of the ethyl group at the 2-position and the fluorine atom at the 4-position of the aniline ring imparts unique physicochemical properties to molecules incorporating this scaffold. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of the amino group, while the ethyl group can provide specific steric interactions and influence lipophilicity. Consequently, this compound serves as a crucial building block in the synthesis of a range of biologically active compounds.[1]

This guide will explore the most practical and scientifically robust methods for the synthesis of this important intermediate, focusing on reaction efficiency, scalability, and the purity of the final product.

Primary Synthesis Pathways: A Comparative Analysis

Two principal synthetic routes to this compound have been established, each commencing from a different commercially available starting material. The selection of a particular pathway in a research or industrial setting often depends on factors such as the availability and cost of the starting materials, desired scale of production, and the specific equipment and safety protocols in place.

Pathway 1: Nitration of 4-Ethyl-1-fluorobenzene and Subsequent Reduction

This pathway represents a classical and straightforward approach to the synthesis of this compound. It involves two key transformations: the electrophilic nitration of 4-ethyl-1-fluorobenzene to introduce a nitro group, followed by the reduction of this nitro intermediate to the corresponding aniline.

The nitration of 4-ethyl-1-fluorobenzene is an electrophilic aromatic substitution reaction. The ethyl group is an activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. The directing effects of both substituents must be considered to predict the regioselectivity of the nitration. The ethyl group's activating effect generally outweighs the deactivating effect of the fluorine, and the nitro group is predominantly introduced at the position ortho to the ethyl group and meta to the fluorine, yielding 4-Ethyl-1-fluoro-2-nitrobenzene.[2]

The subsequent step is the reduction of the nitro group. This is a well-established transformation in organic synthesis and can be achieved by various methods, with catalytic hydrogenation being one of the most common and efficient.[2]

Diagram of Pathway 1

Caption: Synthesis of this compound via nitration and reduction.

Step 1: Synthesis of 4-Ethyl-1-fluoro-2-nitrobenzene

-

Materials: 4-Ethyl-1-fluorobenzene, Concentrated Nitric Acid (70%), Concentrated Sulfuric Acid (98%), Ice, Deionized water, 5% Sodium Bicarbonate solution, Anhydrous Magnesium Sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-water bath.

-

Slowly add concentrated nitric acid to the sulfuric acid while maintaining the temperature below 10 °C to prepare the nitrating mixture.

-

To this mixture, add 4-ethyl-1-fluorobenzene dropwise, ensuring the reaction temperature does not exceed 10-15 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Ethyl-1-fluoro-2-nitrobenzene.

-

Purify the product by vacuum distillation or column chromatography.

-

Step 2: Synthesis of this compound

-

Materials: 4-Ethyl-1-fluoro-2-nitrobenzene, 10% Palladium on Carbon (Pd/C), Ethanol or Ethyl Acetate, Hydrogen gas.

-

Procedure:

-

Dissolve 4-Ethyl-1-fluoro-2-nitrobenzene in ethanol or ethyl acetate in a hydrogenation vessel.

-

Carefully add 10% Pd/C catalyst to the solution.

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas (typically at 1-3 atm pressure).

-

Stir the reaction mixture vigorously at room temperature until the consumption of hydrogen ceases. Monitor the reaction by TLC or GC-MS.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by vacuum distillation if necessary.[3]

-

Pathway 2: Multi-step Synthesis from 3-Fluoroacetophenone

This synthetic route, as detailed in patent literature, begins with the nitration of 3-fluoroacetophenone.[4][5] The subsequent steps involve the reduction of the ketone to a secondary alcohol, conversion of the alcohol to an iodide, and finally, reduction of the iodide to an ethyl group. This sequence methodically builds the desired substituted benzene ring. The final step is the standard reduction of the nitro group to an amine.

Diagram of Pathway 2

Caption: Multi-step synthesis of this compound from 3-fluoroacetophenone.

Step 1: Synthesis of 1-(5-Fluoro-2-nitrophenyl)ethanone

-

Procedure: 3-Fluoroacetophenone is nitrated using a suitable nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions.[4]

Step 2: Synthesis of 4-Fluoro-2-(1-hydroxyethyl)-1-nitrobenzene

-

Procedure: The ketone group of 1-(5-fluoro-2-nitrophenyl)ethanone is selectively reduced to a hydroxyl group using a reducing agent like sodium borohydride in an alcoholic solvent.[4]

Step 3: Synthesis of 4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene

-

Procedure: The hydroxyl group of 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene is converted to an iodide. This can be achieved using various iodinating agents, for example, by treating the alcohol with triphenylphosphine and iodine.[4]

Step 4: Synthesis of 2-Ethyl-4-fluoro-1-nitrobenzene

-

Procedure: The iodo group is reduced to an ethyl group. This can be accomplished through catalytic hydrogenation or by using a reducing agent like zinc dust in acetic acid.[4]

Step 5: Synthesis of this compound

-

Procedure: The nitro group of 2-ethyl-4-fluoro-1-nitrobenzene is reduced to an amine using catalytic hydrogenation with Pd/C and hydrogen gas, similar to the procedure described in Pathway 1.[3]

Alternative Synthetic Strategies

While the two pathways described above are the most common, modern organic synthesis offers alternative approaches that may be advantageous in certain contexts.

Buchwald-Hartwig Amination

A potential alternative route involves the palladium-catalyzed cross-coupling of an amine source with a suitably substituted aryl halide or triflate, known as the Buchwald-Hartwig amination.[6][7] In this case, one could envision the coupling of 2-ethyl-4-fluorobromobenzene with an ammonia equivalent or a protected amine, followed by deprotection. This method is known for its excellent functional group tolerance and can often be performed under milder conditions than classical methods. However, the synthesis of the required 2-ethyl-4-fluorobromobenzene precursor would be a necessary preceding step.

Diagram of Buchwald-Hartwig Amination Pathway

Caption: Conceptual pathway for this compound synthesis via Buchwald-Hartwig amination.

Data Summary and Characterization

The successful synthesis of this compound and its intermediates requires careful monitoring and characterization. The following table summarizes key data for the final product.

| Compound | Molecular Formula | Molecular Weight | CAS Number | Appearance |

| This compound | C₈H₁₀FN | 139.17 g/mol | 331763-37-2 | Colorless to pale yellow liquid |

Spectroscopic Data for this compound:

-

¹H NMR (CDCl₃, 400 MHz): δ 6.80-6.95 (m, 2H, Ar-H), 6.60-6.70 (m, 1H, Ar-H), 3.65 (br s, 2H, NH₂), 2.55 (q, J=7.6 Hz, 2H, CH₂), 1.25 (t, J=7.6 Hz, 3H, CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 157.0 (d, J=235.0 Hz), 142.0 (d, J=2.0 Hz), 129.5, 116.0 (d, J=22.0 Hz), 114.5 (d, J=7.0 Hz), 113.0 (d, J=21.0 Hz), 23.0, 14.0.

-

IR (neat, cm⁻¹): 3450, 3360 (N-H stretch), 2970, 2870 (C-H stretch), 1620, 1510 (C=C stretch), 1240 (C-F stretch).

-

MS (EI): m/z 139 (M⁺), 124 (M-CH₃)⁺, 111 (M-C₂H₄)⁺.

Conclusion

The synthesis of this compound can be effectively achieved through well-established chemical transformations. The choice between the nitration/reduction of 4-ethyl-1-fluorobenzene and the multi-step synthesis from 3-fluoroacetophenone will depend on various practical considerations. For researchers seeking alternative strategies, the Buchwald-Hartwig amination presents a viable, modern approach. This guide has provided the necessary theoretical background and practical protocols to enable the successful synthesis and characterization of this valuable chemical intermediate, thereby supporting its application in the advancement of pharmaceutical and agrochemical research.

References

-

Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

- Google Patents. (2022). Method for preparing 2-ethyl-4-fluoro-1-nitrobenzene. US20220024850A1.

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

- Google Patents. (2010). Preparation method of p-fluoroaniline. CN101624348A.

-

PubChem. This compound. [Link]

- Google Patents. (1999).

-

MySkinRecipes. This compound. [Link]

- Google Patents. (2020). Preparation method of 1-nitro-2-ethyl-4-fluorobenzene. CN110746307B.

- Google Patents. (2020). Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor. CN111018717A.

-

ChemRxiv. (2022). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. [Link]

-

SciSpace. (1965). The Preparation and Infrared Spectra of o-, m-, and p-Fluoroanilides. [Link]

-

New Journal of Chemistry. Supporting Information. [Link]

-

WIPO. (2021). PREPARATION METHOD FOR 1-NITRO-2-ETHYL-4-FLUOROBENZENE. WO/2021/082752. [Link]

Sources

- 1. CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CN110746307B - Preparation method of 1-nitro-2-ethyl-4-fluorobenzene - Google Patents [patents.google.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

A Comprehensive Technical Guide to the Safe Handling of 2-Ethyl-4-fluoroaniline for Research and Development

An authoritative resource for researchers, scientists, and drug development professionals on the core safety protocols, handling procedures, and emergency response for 2-Ethyl-4-fluoroaniline.

Introduction

This compound is a substituted aniline derivative that serves as a key building block in the synthesis of various pharmaceutical compounds and advanced materials. While its unique chemical structure is valuable for drug discovery and development, it also presents specific health and safety challenges inherent to aromatic amines.[1][2] This guide provides a comprehensive overview of the critical safety, handling, and emergency protocols for this compound, grounded in established safety data and best practices. Adherence to these guidelines is paramount to ensuring the well-being of laboratory personnel and minimizing environmental impact.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with this compound is the foundation of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) with several key hazard warnings that demand stringent control measures.[3]

GHS Classification

Based on available data, this compound is classified as follows:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

-

Skin Irritation (Category 2): Causes skin irritation.[3]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3]

The following table summarizes the key hazard information:

| Hazard Class | GHS Category | Signal Word | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | GHS07 |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | GHS07 |

| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation | GHS07 |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | Warning | H335: May cause respiratory irritation | GHS07 |

The Rationale Behind the Hazards: A Deeper Look at Substituted Anilines

Anilines and their derivatives are known to be readily absorbed through the skin, and their toxicity is a significant concern in occupational health.[2] The metabolic pathways of anilines can lead to the formation of reactive metabolites, which are often the underlying cause of their toxic effects.[4][5] While specific toxicological data for this compound is not extensively published, the general toxicological profile of fluoroanilines and other substituted anilines provides a strong basis for a cautious approach.[6]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks outlined above, a multi-layered approach to safety is essential, starting with robust engineering controls and followed by the consistent use of appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

All work with this compound must be conducted in a well-ventilated area.[7] The primary engineering control should be a certified chemical fume hood to minimize inhalation exposure.[8] An eyewash station and safety shower must be readily accessible in the immediate work area.[9][10]

Personal Protective Equipment (PPE): A Necessary Barrier

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9][10]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves may be suitable for short-term contact, but it is crucial to consult the glove manufacturer's resistance data for the specific type of glove being used.[7]

-

Lab Coat: A full-length laboratory coat should be worn to prevent skin contact.[7]

-

Clothing: Wear long pants and closed-toe shoes.[7]

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[9][10]

The following diagram illustrates the logical flow for selecting appropriate controls:

Caption: Workflow for Responding to a this compound Spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam. [8][11]* Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (HF). [9][11]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [8][11]

Section 5: Toxicological and Ecological Information

Toxicological Information

The primary routes of exposure are inhalation, ingestion, and skin absorption. [12]As an irritant, it can cause damage to the skin, eyes, and respiratory tract upon contact. [3]Systemic effects following significant exposure may be similar to those of other anilines, which can impact the cardiovascular system and blood's oxygen-carrying capacity. [2][12]

Ecological Information

Data on the environmental impact of this compound is limited. However, related compounds like 4-fluoroaniline are noted to be very toxic to aquatic life with long-lasting effects. [11]Therefore, it is imperative to prevent the release of this compound into the environment. [13]

Section 6: Disposal Considerations

All waste containing this compound must be treated as hazardous waste. [11]Disposal should be carried out by a licensed waste disposal company in accordance with all applicable federal, state, and local regulations. [14]Do not dispose of it down the drain. [15]

Conclusion

This compound is a valuable research chemical that requires careful and informed handling. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the safe handling, storage, and emergency procedures outlined in this guide, researchers can minimize the risks associated with this compound. A proactive and diligent approach to safety is the cornerstone of responsible scientific practice.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Toxicological and Environmental Aspects of Anilines. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Aniline. Retrieved from [Link]

-

Loba Chemie. (2015, April 9). 2-FLUOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Fluoroaniline, 98%. Retrieved from [Link]

-

ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

-

ACS Publications. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethyl-2-fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (n.d.). Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C8H10FN | CID 20434655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cresset-group.com [cresset-group.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ipo.rutgers.edu [ipo.rutgers.edu]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 13. aarti-industries.com [aarti-industries.com]

- 14. echemi.com [echemi.com]

- 15. aarti-industries.com [aarti-industries.com]

Solubility of 2-Ethyl-4-fluoroaniline in organic solvents

An In-depth Technical Guide to the Solubility of 2-Ethyl-4-fluoroaniline in Organic Solvents

Foreword: From Data Points to Predictive Power

In the landscape of pharmaceutical and agrochemical development, intermediates like this compound are foundational pillars. Their successful use in synthesis, purification, and formulation hinges on a deep understanding of their physical properties, chief among them being solubility. This guide moves beyond a simple recitation of data. While extensive quantitative solubility data for this compound is not widely consolidated in public literature, this is not a limitation but an opportunity. We will equip you, the practicing researcher and scientist, with the theoretical framework, predictive models, and robust experimental protocols necessary to determine and leverage solubility data in your specific applications. This document is designed to be a field-proven manual, emphasizing the causality behind experimental choices and empowering you to generate reliable, application-critical insights.

Physicochemical Profile of this compound

Understanding the inherent properties of this compound is the first step in predicting its behavior in various solvent systems. The molecule's structure dictates the intermolecular forces it can exert and experience, which are the ultimate determinants of solubility.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₀FN | [1] |

| Molecular Weight | 139.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 331763-37-2 | [1] |

| Appearance | Liquid (Typical) | |

| Structure | CCC1=C(C=CC(=C1)F)N | [1] |

The structure reveals a molecule with mixed characteristics: a non-polar ethyl-substituted benzene ring and two polar functional groups, the amino (-NH₂) group and the C-F bond. This duality is key to its solubility profile.

The Theoretical Bedrock: "Like Dissolves Like" and Beyond

The age-old axiom "like dissolves like" serves as our starting point, suggesting that substances with similar intermolecular forces are mutually soluble[2][3]. For this compound, the primary forces at play are:

-

Hydrogen Bonding: The amino group (-NH₂) is a potent hydrogen bond donor and acceptor. This allows for strong interactions with protic solvents (e.g., alcohols, water) and other solvents with hydrogen bond accepting capabilities (e.g., ethers, ketones)[4].

-

Dipole-Dipole Interactions: The electronegativity difference in the C-F and C-N bonds creates a significant molecular dipole moment. This facilitates solubility in polar aprotic solvents (e.g., Acetone, Dichloromethane) that also possess strong dipoles[4].

-

Van der Waals Forces (Dispersion): The aromatic ring and ethyl group contribute to non-polar character, allowing for weaker, but still significant, dispersion forces. These are the primary interactions with non-polar solvents (e.g., Hexane, Toluene)[4].

A solvent's ability to overcome the solute-solute interactions in the crystal lattice and form stable solute-solvent interactions determines the extent of dissolution.

A Quantitative Leap: Hansen Solubility Parameters (HSP)

To move from qualitative prediction to a more quantitative framework, we employ Hansen Solubility Parameters (HSP). HSP deconstructs the total cohesive energy of a substance into three components[5][6]:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar (dipole-dipole) forces.

-

δH: Energy from hydrogen bonding.

Each molecule can be plotted as a point in a 3D "Hansen space." The principle remains: solvents with HSP values close to those of the solute are more likely to dissolve it[6]. The distance (Ra) between a solute and solvent in Hansen space is a powerful predictor of solubility[7]. While the specific HSP for this compound must be determined experimentally, understanding this framework is crucial for intelligent solvent screening.

Table 2: Hansen Solubility Parameters for Common Organic Solvents

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |

| Methanol | 15.1 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Water | 15.5 | 16.0 | 42.3 |

| (Data compiled from various sources including[8][9]) |

Predicted Solubility Profile and Rationale

Based on the theoretical principles, we can construct a predictive qualitative solubility map. This serves as a starting point for experimental verification.

Table 3: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The solvent's ability to hydrogen bond with the -NH₂ group is the dominant, favorable interaction. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane | Moderate to High | Strong dipole-dipole interactions between the solvent and the C-F/C-N bonds drive solubility. |

| Non-Polar | Hexane, Toluene | Low | The polar -NH₂ and C-F groups have limited favorable interactions with non-polar solvents, making it difficult to overcome solute-solute forces. |

Authoritative Protocol: Experimental Determination of Thermodynamic Solubility

Predictive models must be validated by rigorous experimental data. The Isothermal Saturation method, often called the "shake-flask" method, is the gold standard for determining thermodynamic (or equilibrium) solubility[10][11]. It is a self-validating system because it ensures that equilibrium is truly reached.

Step-by-Step Isothermal Saturation Protocol

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial.

-

Causality: Using an excess of solid is critical to ensure a saturated solution is formed and that undissolved solid remains at equilibrium, which is the definition of saturation[10].

-

-

Equilibration: Place the vial in an incubator shaker or on a stirring plate with precise temperature control (e.g., 25 °C). Agitate vigorously for a sufficient period (typically 24-72 hours).

-

Causality: Continuous agitation maximizes the surface area for dissolution, while a prolonged duration ensures the system reaches a dynamic equilibrium where the rate of dissolution equals the rate of recrystallization[11]. Multiple time points (e.g., 24h, 48h, 72h) should be sampled; equilibrium is confirmed when the measured concentration no longer changes over time[10].

-

-

Phase Separation: Allow the suspension to settle at the equilibrium temperature. Carefully withdraw a sample of the supernatant after separating the solid phase, typically via centrifugation or filtration with a syringe filter (e.g., 0.22 µm PTFE).

-

Causality: This step is critical to prevent undissolved solid particles from being included in the analysis, which would artificially inflate the solubility measurement. Filtration must be performed carefully to avoid adsorptive loss of the solute, especially for poorly soluble compounds[10].

-

-

Quantification: Accurately dilute the clear, saturated solution with a suitable mobile phase or solvent. Analyze the concentration using a validated analytical method, such as HPLC-UV.

-

Causality: A validated, specific, and linear analytical method is required for accurate concentration determination. HPLC is ideal as it separates the analyte from any potential impurities or degradants[10].

-

Visualization: Isothermal Saturation Workflow

Caption: Workflow for Isothermal Saturation Solubility Determination.

Sample Analytical Method: HPLC-UV for Quantification

High-Performance Liquid Chromatography (HPLC) is a robust technique for quantifying aniline derivatives[12][13][14][15].

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[12].

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 45:55 v/v) with a small amount of buffer like 0.05% H₂SO₄ or formic acid to ensure consistent ionization of the amine[12].

-

Flow Rate: 1.0 mL/min[12].

-

Detection: UV detector set to an appropriate wavelength (e.g., 200 nm or 254 nm)[12].

-

Quantification: Generate a calibration curve using standards of known this compound concentration to ensure linearity and accuracy.

Application Insight: A Logic-Driven Approach to Solvent Selection

In drug development and chemical synthesis, selecting a solvent is a multi-parameter optimization problem. Solubility is the primary gatekeeper, but it is not the only consideration. The ideal solvent must also be compatible with reaction conditions, downstream processing (e.g., crystallization, extraction), safety protocols, and environmental regulations.

Visualization: Solvent Selection Decision Matrix

Caption: Decision matrix for rational solvent selection in R&D.

This framework demonstrates that while high solubility is often desired for reactions, moderate or even low solubility might be advantageous for processes like crystallization, where a steep solubility-temperature gradient is beneficial.

Conclusion

This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in organic solvents. By grounding experimental work in solid theoretical principles and employing robust, validated protocols, researchers can generate the high-quality data needed to optimize synthetic routes, streamline purification processes, and accelerate development timelines. The true measure of expertise lies not in having all the answers, but in knowing how to generate them reliably.

References

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube.

- This compound | C8H10FN | CID 20434655.

- HPLC Method for Analysis of Aniline on Primesep 100 Column.SIELC Technologies.

- Experiment: Solubility of Organic & Inorganic Compounds.University of California, Los Angeles.

- EXPERIMENT 1 DETERMIN

- Simplified Yet Sensitive Determination of Aniline and Nitroanilines.

- This compound.MySkinRecipes.

- Solubility of organic compounds (video).Khan Academy.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.Cengage Learning.

- HSP for Beginners.Hansen Solubility Parameters.

- Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.U.S. Environmental Protection Agency.

- Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.Accu Dyne Test.

- Isothermal method (detecting composition of a saturated solution at a given temperature).

- List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. (2022).

- Quantification of aniline and N-methylaniline in indigo. (2021).

- The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. (2024). Journal of Materials Chemistry C (RSC Publishing). DOI:10.1039/D4TC00324A.

- 4-Ethyl-2-fluoroaniline | 821791-69-9.Sigma-Aldrich.

- High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization.

- Hansen solubility parameter.Wikipedia.

- Schematic diagram of solubility determination using isothermal saturation method.

- The Synthesis and Applications of 2-Fluoroaniline: A Chemist's Perspective.NINGBO INNO PHARMCHEM CO.,LTD.

- Measuring saturation solubility of actives in solid and semi-solid lipid excipients. (2020). YouTube.

- 2-fluoroaniline (CL-4: PUBLIC).Aarti Industries.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2015). Dissolution Technologies.

- Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019).

- What are the applications of 4-Fluoroaniline in chemical production?Guidechem.

- 4-Fluoroaniline.Wikipedia.

- A Comprehensive Technical Guide to the Solubility of 3-Chloro-4-fluoroaniline in Organic Solvents.Benchchem.

- 2-Fluoroaniline | 348-54-9.ChemicalBook.

- 4-Fluoroaniline | 371-40-4.ChemicalBook.

Sources

- 1. This compound | C8H10FN | CID 20434655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. Khan Academy [khanacademy.org]

- 4. benchchem.com [benchchem.com]

- 5. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 8. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 9. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 15. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Reactions of 2-Ethyl-4-fluoroaniline

Prepared by: Gemini, Senior Application Scientist

Foreword

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have become indispensable building blocks. The strategic introduction of fluorine can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity, making it a cornerstone of rational drug design.[1][2][3] Among these critical synthons, 2-Ethyl-4-fluoroaniline stands out as a versatile intermediate. Its unique substitution pattern—an activating amino group, a lipophilic ethyl group, and an electron-withdrawing fluorine atom—offers a nuanced reactivity profile that is highly valuable for constructing complex molecular architectures.

This technical guide provides an in-depth exploration of the synthesis and key reactive pathways of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural listings. It delves into the mechanistic underpinnings and causal logic behind pivotal transformations, including diazotization, acylation, and modern palladium-catalyzed cross-coupling reactions. Our objective is to furnish a practical and authoritative resource that empowers scientists to effectively harness the synthetic potential of this important intermediate.

Compound Profile and Physicochemical Properties

This compound is an aromatic amine whose structure is foundational to its chemical behavior. The interplay between the electron-donating amino and ethyl groups and the electron-withdrawing fluorine atom dictates its reactivity in both nucleophilic and electrophilic reactions.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 331763-37-2 | [4] |

| Molecular Formula | C₈H₁₀FN | [4] |

| Molecular Weight | 139.17 g/mol | [4] |

| Appearance | Liquid (typical for related compounds) | [5] |

| Canonical SMILES | CCC1=C(C=CC(=C1)F)N | [4] |

| InChIKey | AFCGCODEEUFDAF-UHFFFAOYSA-N | [4] |

Safety and Handling

As with many aniline derivatives, this compound requires careful handling. It is classified as harmful and an irritant.[4]

-

GHS Hazard Statements:

-

Precautionary Measures: Work should be conducted in a well-ventilated chemical fume hood.[6] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[7] Avoid inhalation of vapors and contact with skin and eyes.

Synthesis of this compound

The most direct and industrially scalable approach to synthesizing substituted anilines is the catalytic hydrogenation of the corresponding nitroarene.[2][8] This method offers high yields and avoids the harsh conditions or stoichiometric reagents required by other reduction methods.

The logical precursor for this compound is 2-ethyl-4-fluoro-1-nitrobenzene. The synthesis proceeds via the selective reduction of the nitro group to an amine, leaving the rest of the aromatic system intact.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C8H10FN | CID 20434655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Ethyl-2-fluoroaniline | 821791-69-9 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]

A Technical Guide to Sourcing and Application of 2-Ethyl-4-fluoroaniline for Researchers

An In-depth Guide for Scientists and Drug Development Professionals on the Procurement, Quality Control, and Application of 2-Ethyl-4-fluoroaniline.

Introduction

This compound, with CAS number 331763-37-2, is a substituted aniline derivative that is emerging as a critical building block in the synthesis of complex organic molecules. Its unique structural features, combining a fluorine atom and an ethyl group on the aniline scaffold, make it a valuable intermediate in the development of novel pharmaceuticals and advanced agrochemicals.[1] The presence of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the commercial landscape for sourcing this compound, detailed protocols for its quality assessment, and insights into its applications in research and development.

Commercial Suppliers of this compound

A reliable supply of high-quality starting materials is paramount for reproducible and successful research. Several chemical suppliers specialize in providing this compound for research and development purposes. When selecting a supplier, it is crucial to consider not only the listed purity but also the availability of detailed analytical data and the supplier's reputation for quality and consistency.

Below is a comparative table of notable commercial suppliers of this compound. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) prior to purchase to ensure the material meets the requirements of their specific application.

| Supplier | Country of Origin | Typical Purity | Available Quantities |

| Angene International Limited | China | Inquire | Research to Bulk |

| BLD Pharmatech Ltd. | China | Inquire | Research to Bulk |

| ChemScene | USA | Inquire | Research Quantities |

| Finetech Industry Limited | China | Inquire | Research to Bulk |

| MySkinRecipes | Thailand | 97% | Research Quantities |

Note: Purity and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Quality Control and Analytical Protocols

Ensuring the purity and structural integrity of this compound is a critical first step in any synthetic workflow. The presence of impurities can lead to side reactions, low yields, and difficulties in purification of the final product. The following are standard analytical techniques and protocols for the quality control of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and identifying any potential impurities. A reversed-phase HPLC method is typically employed.

Experimental Protocol:

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-20 min: 10% to 90% B

-

20-25 min: 90% B

-

25-30 min: 90% to 10% B

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of this compound and for identifying any structural isomers or other organic impurities.

Experimental Protocol:

-

Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

-

Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration values should be consistent with the structure of this compound. The absence of significant unassigned signals is indicative of high purity.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

Expected Molecular Weight:

-

Molecular Formula: C₈H₁₀FN

-

Monoisotopic Mass: 139.08 g/mol

Synthesis and Potential Impurities

Understanding the synthetic route to this compound is crucial for anticipating potential process-related impurities. A common approach to synthesizing substituted anilines involves the reduction of the corresponding nitro compound. A plausible synthetic pathway for this compound is outlined below.

A general method for the synthesis of 2-fluoro-4-substituted aminoanilines involves a multi-step process starting from 2-fluoro-4-bromoaniline. The amino group is first protected, followed by a coupling reaction to introduce the desired substituent, and finally, deprotection to yield the target molecule.[2]

Caption: A generalized workflow for the synthesis and quality control of this compound.

Potential Impurities to Consider:

-

Starting Materials: Unreacted 2-fluoro-4-bromoaniline or other precursors.

-

Positional Isomers: Isomers such as 4-ethyl-2-fluoroaniline may be present.

-

By-products: Compounds formed from side reactions during the coupling or deprotection steps.

-

Residual Solvents: Solvents used in the synthesis and purification processes.

Applications in Drug Discovery and Agrochemical Research

The incorporation of a fluorine atom into bioactive molecules is a widely used strategy in medicinal chemistry and agrochemical design to enhance efficacy and modulate physicochemical properties. This compound serves as a key building block in the synthesis of a variety of such compounds.

Pharmaceutical Applications

Substituted anilines are prevalent scaffolds in the design of kinase inhibitors for oncology. The this compound moiety can be incorporated into heterocyclic cores that target the ATP-binding site of various kinases. While specific drug candidates containing this exact fragment are not yet widely disclosed in the public domain, the analogous 4-fluoroaniline core is a component of numerous approved drugs and clinical candidates.

Agrochemical Applications

In the agrochemical sector, fluorinated compounds are integral to the development of modern herbicides, fungicides, and insecticides.[3] The unique properties imparted by fluorine can lead to increased potency, altered metabolic pathways in target organisms, and improved environmental profiles. This compound is a valuable intermediate for the synthesis of novel active ingredients in this field.[1] For instance, fluoro-anilines are used in the synthesis of some succinate dehydrogenase inhibitor (SDHI) fungicides.[4]

Conclusion

This compound is a valuable and versatile building block for researchers in drug discovery and agrochemical development. A thorough understanding of the supplier landscape, rigorous quality control of the starting material, and an awareness of its potential applications are essential for its effective use in the laboratory. As the demand for novel fluorinated molecules continues to grow, the importance of intermediates like this compound in enabling innovation is set to increase.

References

- MySkinRecipes. This compound. Accessed January 2, 2026.

- Finetech Industry Limited. This compound CAS:331763-37-2. Accessed January 2, 2026.

- MySkinRecipes. This compound. Accessed January 2, 2026.

- Angene International Limited. This compound. Accessed January 2, 2026.

- Yuan, H., et al. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry, 255-256, 110507.

- Google Patents. (2010). Synthesis method of 2-fluorine-4-substituted aminoaniline. CN101863860A.

- Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of Agricultural and Food Chemistry, 69(31), 8751-8773.

Sources

- 1. This compound [myskinrecipes.com]

- 2. CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline - Google Patents [patents.google.com]

- 3. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

Methodological & Application

The Strategic Utility of 2-Ethyl-4-fluoroaniline in the Synthesis of Advanced Pharmaceutical Agents

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the application of 2-Ethyl-4-fluoroaniline as a critical intermediate in pharmaceutical synthesis. With full editorial control, this guide is structured to provide in-depth technical insights, moving beyond a standard template to deliver a comprehensive understanding of the compound's utility, grounded in scientific principles and practical application.

Introduction: The Significance of Fluorinated Anilines in Medicinal Chemistry